2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Overview
Description
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s thiazole ring allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile molecule in biochemical processes . Additionally, this compound has shown potential in inhibiting certain enzymes, thereby affecting the overall metabolic flux within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been found to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These effects collectively impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s thiazole ring structure allows it to bind to active sites of enzymes, thereby inhibiting their activity . This inhibition can result in the accumulation of substrates or depletion of products, ultimately affecting cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways related to oxidative stress responses, energy metabolism, and detoxification processes . By modulating the activity of key enzymes, this compound can influence the overall metabolic state of cells, leading to changes in metabolite levels and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended sites of action . The subcellular distribution of this compound is essential for understanding its precise molecular mechanisms and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide typically involves the cyclization and condensation of haloketones with thioamides . One common method involves the reaction of 2-bromo-1,3-thiazole with N-methylamine under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted thiazole derivatives, while oxidation reactions can produce thiazole oxides .
Scientific Research Applications
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and sensors.
Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives and their potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide include:
2-Bromo-1,3-thiazole: A simpler thiazole derivative with similar reactivity.
N-Methyl-1,3-thiazole-4-carboxamide: Lacks the bromine atom but shares the core thiazole structure.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVIJFKYLPGNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727795 | |
Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092942-42-1 | |
Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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